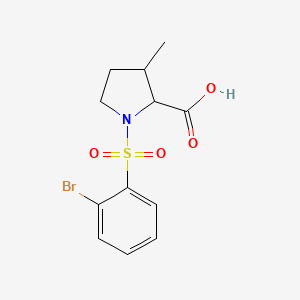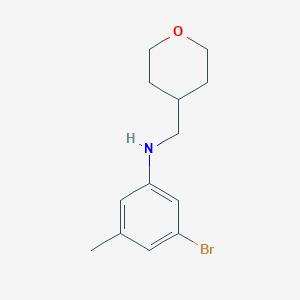
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid, also known as SMIP-016, is a chemical compound that has been researched for its potential use in treating various medical conditions. The compound has shown promising results in scientific studies, and researchers are continuing to explore its potential applications.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid involves the inhibition of a specific enzyme, known as 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme plays a role in the metabolism of prostaglandins, which are involved in inflammation and pain. By inhibiting 15-PGDH, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid can increase the levels of prostaglandins, leading to reduced inflammation and pain.
Biochemical and Physiological Effects:
In addition to its effects on inflammation and pain, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid has also been studied for its effects on other physiological processes. For example, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid in lab experiments is its specificity for 15-PGDH. This allows researchers to study the effects of inhibiting this enzyme without affecting other physiological processes. However, one limitation of using 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid is its relatively low potency compared to other inhibitors of 15-PGDH. This may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid. One area of interest is its potential use in treating cancer, either alone or in combination with other drugs. Researchers may also explore its potential use in treating other inflammatory conditions, such as arthritis or inflammatory bowel disease. Finally, further studies may be conducted to better understand the biochemical and physiological effects of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid, and to explore its potential use in other areas of medicine.
Synthesis Methods
The synthesis of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid involves several steps, including the reaction of 5-bromoindan-1-one with sodium hydride, followed by the reaction of the resulting compound with methylamine. The final step involves the reaction of the resulting compound with 2,3-dimethylpyrrole-1-carboxylic acid.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid has been studied for its potential use in treating a variety of medical conditions, including cancer, inflammation, and pain. In preclinical studies, the compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation and pain.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-10-7-8-16(14(10)15(17)18)21(19,20)13-6-5-11-3-2-4-12(11)9-13/h5-6,9-10,14H,2-4,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERDFLGJSVPHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)S(=O)(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-3-methylpyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632576.png)
![(2R)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B6632579.png)
![(2S,3R)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B6632587.png)
![Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate](/img/structure/B6632591.png)

![(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid](/img/structure/B6632611.png)
![(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632613.png)
![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)

![(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)



![3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)